Cas no 5873-88-1 (1-(3-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine)
5873-88-1 structure
Product Name:1-(3-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
Numero CAS:5873-88-1
MF:C21H27ClN2O3
MW:390.903684854507
CID:1612109
PubChem ID:1126289
Update Time:2025-04-21
1-(3-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(3-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- 1-(3-Chloro-benzyl)-4-(2,4,5-trimethoxy-benzyl)-piperazine
- piperazine, 1-[(3-chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]-
- 1-[(3-chlorophenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
- Oprea1_077094
- DTXSID70360567
- STK145377
- 5873-88-1
- AKOS000553959
- Oprea1_702683
- Cambridge id 5873881
-
- Inchi: 1S/C21H27ClN2O3/c1-25-19-13-21(27-3)20(26-2)12-17(19)15-24-9-7-23(8-10-24)14-16-5-4-6-18(22)11-16/h4-6,11-13H,7-10,14-15H2,1-3H3
- Chiave InChI: ZANSYNWAIYRBPV-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=CC(=C1)CN1CCN(CC2C=C(C(=CC=2OC)OC)OC)CC1
Proprietà calcolate
- Massa esatta: 390.17121
- Massa monoisotopica: 390.171
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 7
- Complessità: 434
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 3.6
- Superficie polare topologica: 34.2Ų
Proprietà sperimentali
- Densità: 1.187
- Punto di ebollizione: 491.3°C at 760 mmHg
- Punto di infiammabilità: 250.9°C
- Indice di rifrazione: 1.575
- PSA: 34.17
- LogP: 3.6
1-(3-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine Letteratura correlata
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
5873-88-1 (1-(3-chlorobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso